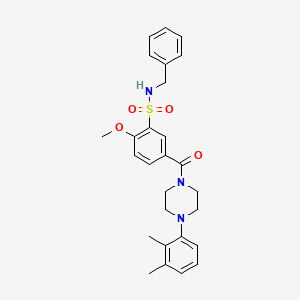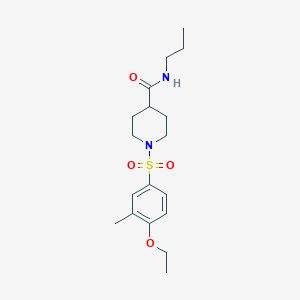
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been reported to exert its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of Candida albicans by inhibiting the biosynthesis of ergosterol. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it exhibits potent antifungal and anticancer activity, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with this compound. It has poor solubility in water, which may limit its use in some experimental settings. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its antifungal activity and explore its potential use as an antifungal agent. Another direction is to study its anticancer activity in more detail and evaluate its potential use as a chemotherapeutic agent. Moreover, it would be interesting to investigate its anti-inflammatory activity and explore its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of this compound could help to identify new targets for therapeutic intervention.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of furfurylamine with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of triethylamine as a catalyst. The reaction takes place under reflux conditions in dichloromethane, and the resulting product is purified by column chromatography. The yield of the final product is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14(17-11-13-7-4-10-21-13)8-9-15-18-16(19-22-15)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJISKWAXDOPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

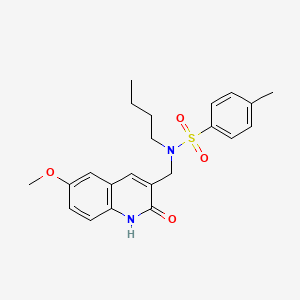


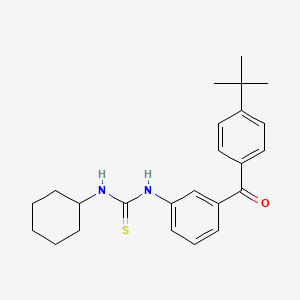
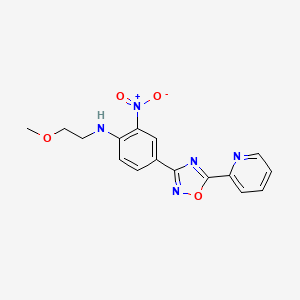
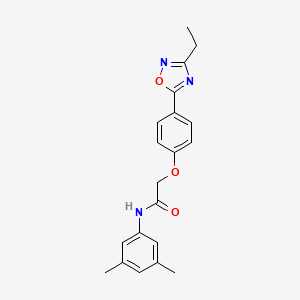
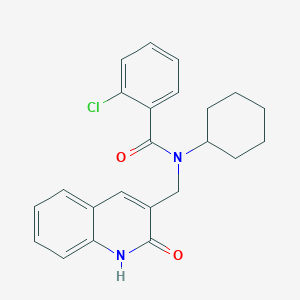
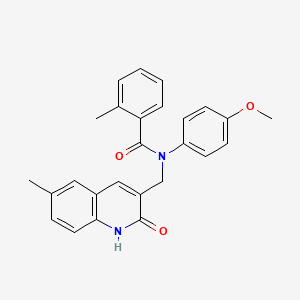
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)
